molecular formula C13H13F3N2O3 B578462 tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate CAS No. 1346521-27-4

tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate

Cat. No.: B578462
CAS No.: 1346521-27-4
M. Wt: 302.253
InChI Key: BWWMSZUCQJXCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C13H13F3N2O3 . It has a molecular weight of 302.25 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13F3N2O3/c1-12(2,3)21-11(19)18-10-5-4-9(20-13(14,15)16)6-8(10)7-17-18/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 302.25 . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate is a significant intermediate in the synthesis of 1H-indazole derivatives, useful in various chemical and pharmaceutical applications. The synthesis involves substitution reactions, with the structure confirmed by techniques like FTIR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations corroborate with experimental data, providing insights into molecular structure and stability (Ye et al., 2021).

Application in Multicomponent Reactions

  • This compound is utilized in the synthesis of indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives. These compounds are produced through efficient in-situ reduction and cyclization reactions, demonstrating the compound's versatility in creating complex molecular structures (Chen et al., 2019).

Chemical Reactions and Transformations

  • It serves as a key reagent in various chemical transformations, such as tert-butylation of alcohols and carboxylic acids, indicating its role in modifying molecular structures for specific applications (Yamada et al., 2016).
  • In the field of organic synthesis, it is used for trifluoromethylation of indazoles under metal-free conditions. This process highlights its application in the synthesis of trifluoromethylated products, essential in pharmaceutical and agrochemical industries (Ghosh et al., 2018).

Catalysis and Organic Synthesis

  • The compound is involved in the synthesis of various heterocyclic compounds, like fused tetracyclic heterocycles. Its application in combinatorial synthesis under catalyst-free conditions further emphasizes its role in innovative organic synthesis methodologies (Li et al., 2013).

Advanced Chemical Research

  • It has a role in synthesizing and studying the properties of other complex molecules, like 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides. This demonstrates the compound's importance in exploring new chemical entities and understanding their properties (Zelenov et al., 2014).

Properties

IUPAC Name

tert-butyl 5-(trifluoromethoxy)indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3/c1-12(2,3)21-11(19)18-10-5-4-9(20-13(14,15)16)6-8(10)7-17-18/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWMSZUCQJXCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC(F)(F)F)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.